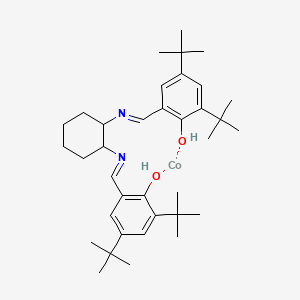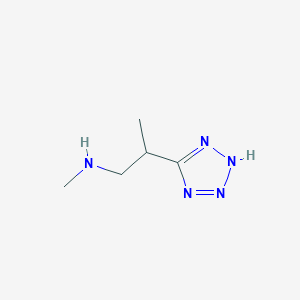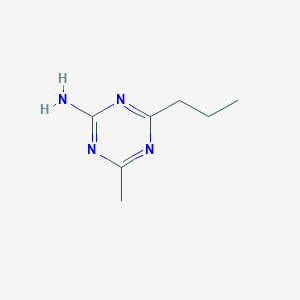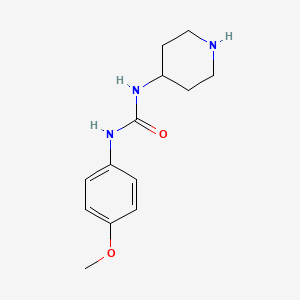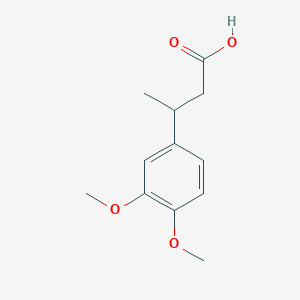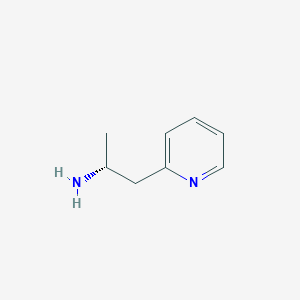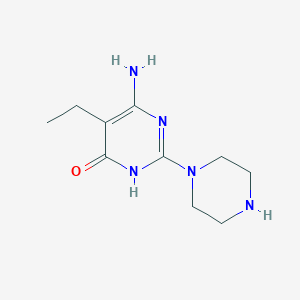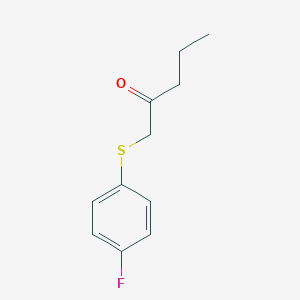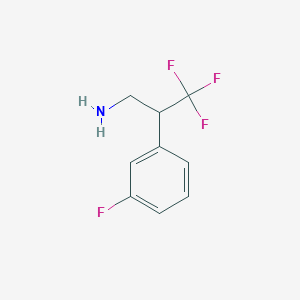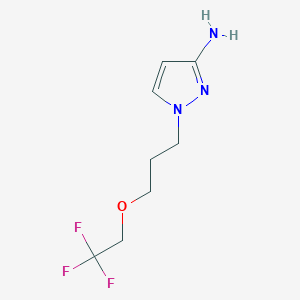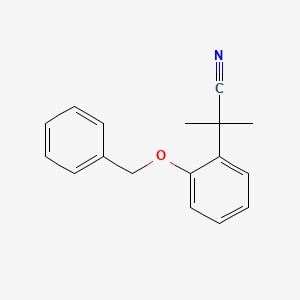
(5,6-Dimethylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dimethylpyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 5 and 6 on the pyrimidine ring and a methanamine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethylpyrimidin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethylpyrimidine.
Reaction with Methanamine: The key step involves the reaction of 5,6-dimethylpyrimidine with methanamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: (5,6-Dimethylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
(5,6-Dimethylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5,6-Dimethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pirimicarb: A well-known insecticide with a similar pyrimidine structure, used to control aphids on crops.
Sulfisomidin: An antibiotic with a pyrimidine ring, used to treat bacterial infections.
Comparison: (5,6-Dimethylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties Unlike pirimicarb, which is primarily used as an insecticide, this compound has broader applications in chemistry, biology, and medicine
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(5,6-dimethylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-5-6(2)9-4-10-7(5)3-8/h4H,3,8H2,1-2H3 |
InChI Key |
PWWRFKFXCVRULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


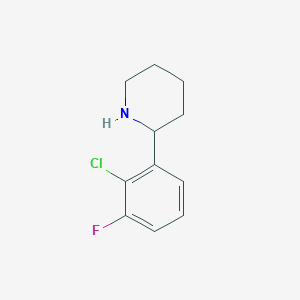
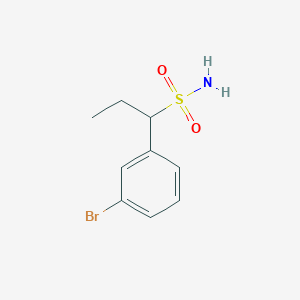
![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)
